TT-232

Overview

Description

TT-232 is a structural derivative of the peptide hormone somatostatin. It exhibits selective anti-proliferative and anti-inflammatory properties. Notably, this compound has strong anti-tumor activity both in vitro and in vivo across a wide range of tumor models, and it induces apoptosis .

Mechanism of Action

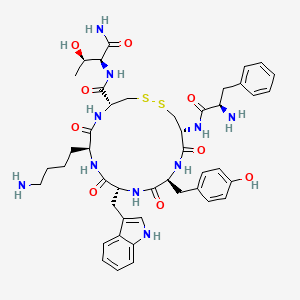

TT-232, also known as (4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide, is a structural derivative of the peptide hormone somatostatin . This compound has shown promising anti-proliferative and anti-inflammatory properties .

Target of Action

This compound’s anti-tumor activity is mediated through the SSTR1 receptor and by the tumor-specific isoform of pyruvate kinase . It binds with a high affinity to SSTR1 and SSTR4 .

Mode of Action

This compound inhibits cancer cell proliferation and induces apoptosis . It has been found to inhibit the tyrosine kinase activity of tumor cell lines . This inhibition correlates well with the inhibition of cell proliferation of a large number of cancer cell lines in vitro .

Biochemical Pathways

The signaling pathways involved in the antitumor function of this compound are primarily MAPK/ERK/AKT and Wnt/β–catenin . Direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects of this compound in CRC have also been described .

Result of Action

This compound has a strong anti-tumor activity both in vitro and in vivo on a wide range of tumor models and induces apoptosis . In the case of B-16 rodent melanoma, the this compound treatments resulted in 35%-39% (injection) and 47%-63% (infusion) tumor growth inhibition .

Biochemical Analysis

Biochemical Properties

TT-232 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the somatostatin receptor type-1 (SSTR1), through which this compound mediates its anti-tumor activity . Additionally, this compound interacts with the tumor-specific isoform of pyruvate kinase, which is involved in its anti-proliferative effects . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in cell growth and inflammation.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in tumor cells and inhibiting their proliferation . This compound also affects cell signaling pathways, particularly those involving the somatostatin receptors, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent in cancer treatment and inflammation management.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as somatostatin receptors. By binding to SSTR1, this compound inhibits the proliferation of tumor cells and induces apoptosis . Additionally, this compound modulates enzyme activity, including the inhibition of pyruvate kinase, which plays a role in its anti-tumor effects . These molecular interactions underscore the compound’s ability to target specific pathways involved in disease progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its anti-tumor activity over extended periods, with minimal degradation . Long-term exposure to this compound has been associated with sustained inhibition of tumor cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, some toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications . These findings emphasize the need for careful dose management in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s effects on metabolic flux and metabolite levels are influenced by its ability to modulate enzyme activity, such as the inhibition of pyruvate kinase . These interactions play a crucial role in the compound’s anti-tumor and anti-inflammatory properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and targeting in clinical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

Preparation Methods

TT-232 can be synthesized using specific routes and reaction conditions. While I don’t have access to proprietary industrial production methods, the compound can be prepared through chemical synthesis. Researchers typically follow established protocols to create this compound in the laboratory.

Chemical Reactions Analysis

TT-232 undergoes various types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific synthetic pathway. The major products formed from these reactions contribute to its anti-tumor and anti-inflammatory properties.

Scientific Research Applications

TT-232 finds applications in several scientific fields:

Chemistry: Researchers study its chemical properties and reactivity.

Biology: this compound’s impact on cell growth, apoptosis, and inflammation is explored.

Medicine: Investigations focus on its potential as an anti-cancer and anti-inflammatory therapeutic.

Industry: this compound’s use in drug development and related applications is an area of interest.

Comparison with Similar Compounds

TT-232 stands out due to its unique combination of anti-tumor and anti-inflammatory properties. While I don’t have a comprehensive list of similar compounds, researchers often compare this compound to other somatostatin derivatives to understand its distinct features.

Biological Activity

TT-232 is a synthetic analog of somatostatin, designed to enhance the antitumor properties of the parent hormone while minimizing its endocrine side effects. This compound has been extensively studied for its biological activity, particularly its effects on various human tumors and leukemia models. Below, we detail the findings from multiple studies, including in vitro and in vivo experiments, highlighting this compound's mechanisms of action, efficacy, and potential therapeutic applications.

This compound functions primarily as an agonist for somatostatin receptors, specifically SSTR1 and SSTR4. Its mechanism involves:

- Cell Cycle Arrest : this compound induces irreversible cell cycle arrest at the G1/S phase by activating SSTR receptors, leading to apoptosis in tumor cells .

- Inhibition of Tyrosine Kinases : The compound inhibits tyrosine kinase activity, disrupting proliferative signaling pathways essential for tumor growth .

- Apoptosis Induction : It triggers apoptosis through both receptor-mediated and direct mechanisms, enhancing programmed cell death in cancerous cells .

In Vitro Studies

This compound has demonstrated significant antiproliferative effects across a range of human tumor cell lines:

| Tumor Type | Inhibition Range (%) | Cell Lines Studied |

|---|---|---|

| Colon | 50-95% | Various human colon carcinoma lines |

| Pancreas | 54-98% | Pancreatic cancer cell lines |

| Lymphoma | 46-97% | Human lymphoma cell lines |

| Leukemia | 82-100% | HL-60 human promyelocytic leukemia |

| Melanoma | 50-95% | Human melanoma xenografts |

In studies, this compound inhibited the proliferation of leukemia cells with effectiveness increasing over time; for instance, a 48-hour treatment resulted in up to 100% inhibition at higher concentrations .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

| Model | Tumor Type | Efficacy (% Growth Inhibition) |

|---|---|---|

| P-388 Mice | Leukemia | 50%-80% inhibition |

| Colon 26 | Colon Carcinoma | Significant growth inhibition |

| B16 Melanoma | Melanoma | Effective in reducing tumor size |

| S180 Sarcoma | Sarcoma | Notable reduction in tumor progression |

In vivo studies indicated that continuous infusion of this compound was more effective than traditional injection methods, achieving long-term survival rates among treated subjects .

Clinical Trials and Safety

This compound has progressed through phase I clinical trials, demonstrating a favorable safety profile with no significant toxicity or side effects reported. The compound's selective action against tumor cells without affecting normal cells highlights its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have documented the application of this compound in clinical settings:

- Case Study: Advanced Pancreatic Cancer

- A patient receiving this compound showed a marked reduction in tumor markers and improvement in quality of life after several weeks of treatment.

- Case Study: Refractory Leukemia

- Patients with refractory leukemia treated with this compound exhibited significant reductions in leukemic cell counts and improved hematological parameters.

Properties

IUPAC Name |

(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)/t25-,31-,33+,34+,35-,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAJPQVDGYDQSW-DYCFWDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H58N10O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147159-51-1 | |

| Record name | TT2-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TT-232 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TT-232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49D4Q4254Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.